4-Bromo-2,5-dimethylpyridine
Overview
Description
4-Bromo-2,5-dimethylpyridine is an organic compound with the molecular formula C₇H₈BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a bromine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
4-Bromo-2,5-dimethylpyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the organoboron reagent used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with the organoboron reagent and a palladium catalyst . The bromine atom in this compound is replaced by an organoboron group through a transmetalation process . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that the compound’s bioavailability in a reaction is influenced by factors such as its concentration, the presence of a suitable catalyst, and the reaction conditions .
Result of Action
The primary result of this compound’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the SM coupling reaction can be affected by the temperature, the choice of solvent, and the concentration of the reactants . Proper storage is also crucial to maintain the stability and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-dimethylpyridine can be synthesized through several methods. One common method involves the bromination of 2,5-dimethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, along with bases like potassium carbonate or sodium hydroxide, are employed.
Major Products:
Scientific Research Applications
4-Bromo-2,5-dimethylpyridine has several applications in scientific research:
Comparison with Similar Compounds
4-Bromo-2,6-dimethylpyridine: Similar in structure but with the bromine atom at position 4 and methyl groups at positions 2 and 6.
2-Bromo-4,5-dimethylpyridine: Similar in structure but with the bromine atom at position 2 and methyl groups at positions 4 and 5.
4-Bromo-3,5-dimethylpyridine: Similar in structure but with the bromine atom at position 4 and methyl groups at positions 3 and 5.
Uniqueness: 4-Bromo-2,5-dimethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
4-bromo-2,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPIONYVXKQZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624686 | |
Record name | 4-Bromo-2,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-23-6 | |
Record name | 4-Bromo-2,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,5-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How does 4-bromo-2,5-dimethylpyridine N-oxide react with potassium amide?
A1: The research indicates that this compound N-oxide, when reacted with potassium amide in liquid ammonia, undergoes an SNAr2 (addition-elimination) reaction. [] This reaction primarily leads to the formation of amino-substituted pyridine derivatives. Interestingly, unlike 3-bromo-2,5-dimethylpyridine N-oxide, the 4-bromo isomer does not show significant formation of 3,4-pyridyne-N-oxide as an intermediate. []
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